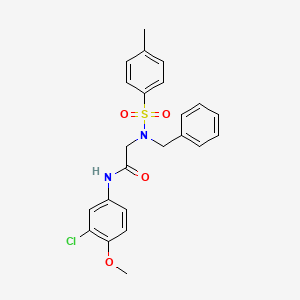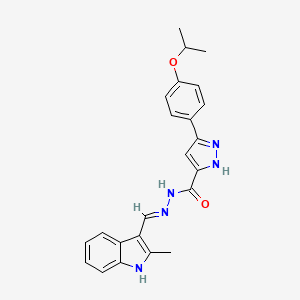
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a benzyl group, and a substituted acetamide moiety, making it a subject of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 4-methylbenzenesulfonyl chloride and benzylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The sulfonyl chloride is added dropwise to a solution of benzylamine and triethylamine, resulting in the formation of N-benzyl-4-methylbenzenesulfonamide.
-
Acetamide Formation
Starting Materials: N-benzyl-4-methylbenzenesulfonamide and 3-chloro-4-methoxyaniline.
Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The sulfonamide intermediate is reacted with 3-chloro-4-methoxyaniline in an organic solvent like dichloromethane, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, resulting in amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-4-methylbenzenesulfonamide: Lacks the acetamide and chloro-methoxyphenyl groups.
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the sulfonamide and benzyl groups.
Uniqueness
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C23H23ClN2O4S |
|---|---|
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-11-20(12-9-17)31(28,29)26(15-18-6-4-3-5-7-18)16-23(27)25-19-10-13-22(30-2)21(24)14-19/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
XFBORMYXNVJFHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-aminophenyl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11638557.png)
![3-(3-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638562.png)

![6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11638573.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11638575.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11638584.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate](/img/structure/B11638588.png)
![Ethyl (2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11638589.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638607.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638621.png)
![N-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11638629.png)
![Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate](/img/structure/B11638633.png)
